REACTION_CXSMILES
|
BrBr.[C:3]([C:5]([C:17]([O:19][CH3:20])=[O:18])=[N:6][C:7]([CH3:16])=[C:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[N:4].C(Cl)Cl.C[O-].[Na+]>CO>[CH3:20][O:19][C:17]([C:5]1[C:3]([NH2:4])=[N:15][C:8]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[C:7]([CH3:16])[N:6]=1)=[O:18] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(=NC(=C(C1=CC=CC=C1)N)C)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor provided with a stirring device
|
Type
|
ADDITION
|
Details
|
are added rapidly at the ambient temperature
|
Type
|
CUSTOM
|
Details
|
is finished at the end of 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the greater part of the solvents is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The 2-methoxycarbonyl-3-amino-5-phenyl-6-methyl pyrazine which is precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol and 3 parts of pyrazine
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC(=C(N=C1N)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |